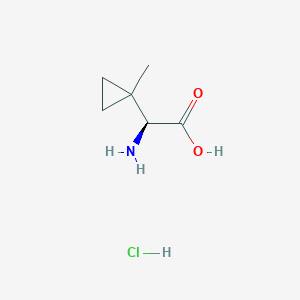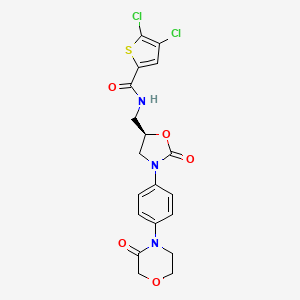
(R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide
Descripción general
Descripción
(R)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H17Cl2N3O5S and its molecular weight is 470.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities : A study by Babu et al. (2013) synthesized derivatives structurally related to the compound and investigated their antimicrobial activities against bacterial and fungal strains. The compounds exhibited significant activities, suggesting potential applications in developing antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Quantification in Pharmaceutical Forms : Research by Seshamamba Bsv & Sekaran Cb (2017) focused on the spectrophotometric quantification of Rivaroxaban, a compound chemically related to the one . This research is essential for quality control in pharmaceutical formulations (Seshamamba Bsv & Sekaran Cb, 2017).
Synthesis and Structural Characterization : Research by Tsuno et al. (2012) focused on the synthesis and structural characterization of compounds containing oxazolidine, a moiety present in the compound . This research contributes to understanding the chemical properties and potential applications of such compounds (Tsuno, Kato, Brunner, & Ike, 2012).
Docking Studies for Antimicrobial Evaluation : A study by Talupur, Satheesh, & Chandrasekhar (2021) performed molecular docking studies on related compounds for antimicrobial evaluation, highlighting the potential for using these compounds in antimicrobial therapies (Talupur, Satheesh, & Chandrasekhar, 2021).
Applications in Antidepressant Drugs : Mathew et al. (2016) conducted molecular docking studies on derivatives similar to the compound of interest, proposing their use as novel antidepressants. These findings indicate potential applications in treating depression (Mathew, Suresh, Anbazhagan, & Dev, 2016).
Análisis Bioquímico
Biochemical Properties
®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as Factor Xa, a key enzyme in the coagulation cascade. The compound binds to the active site of Factor Xa, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin . This interaction is essential for its anticoagulant properties.
Cellular Effects
The effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of Factor Xa affects the downstream signaling pathways involved in coagulation, leading to reduced thrombin generation and platelet activation . This modulation can impact gene expression related to coagulation and inflammation.
Molecular Mechanism
At the molecular level, ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of Factor Xa, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the cleavage of prothrombin to thrombin, a critical step in the coagulation cascade. Additionally, the compound may influence gene expression by modulating transcription factors involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of Factor Xa, affecting cellular processes related to coagulation and inflammation.
Dosage Effects in Animal Models
The effects of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits Factor Xa, reducing thrombin generation and preventing thrombosis . At higher doses, the compound may exhibit toxic or adverse effects, such as bleeding complications. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is involved in specific metabolic pathways, including its interaction with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism can affect the compound’s bioavailability and activity, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed throughout the body, with a higher concentration in the liver and kidneys . Its localization and accumulation in these organs are critical for its metabolic and therapeutic effects.
Subcellular Localization
The subcellular localization of ®-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzyme, Factor Xa . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the appropriate cellular compartments.
Propiedades
IUPAC Name |
4,5-dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O5S/c20-14-7-15(30-17(14)21)18(26)22-8-13-9-24(19(27)29-13)12-3-1-11(2-4-12)23-5-6-28-10-16(23)25/h1-4,7,13H,5-6,8-10H2,(H,22,26)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLKYVZRBJQFLK-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CNC(=O)C4=CC(=C(S4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401109550 | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1770812-38-8 | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1770812-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloro-N-[[(5R)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401109550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



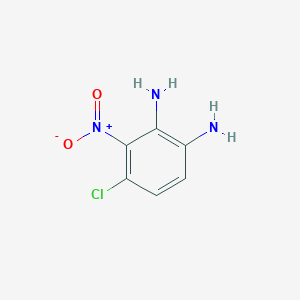
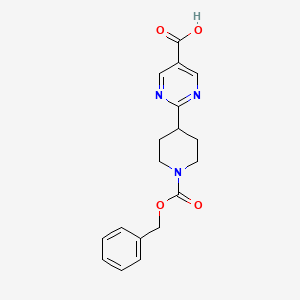
![1A,2,3,7B-Tetrahydro-1H-cyclopropa[C]quinoline](/img/structure/B3032352.png)
![6-Chloro-3-(ethoxycarbonyl)-1,8A-dihydro-[1,2,4]triazolo[4,3-B]pyridazine-8-carboxylic acid](/img/structure/B3032353.png)

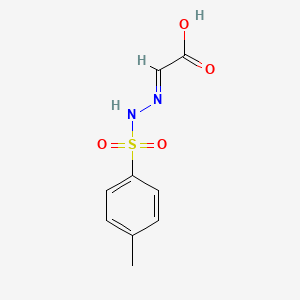
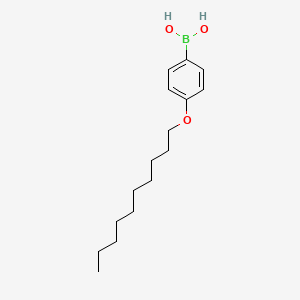
![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)

![N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032365.png)
![N-[(1E)-1-(3,5-Difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032366.png)

![2-cyano-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B3032368.png)
